2-(4-Fluorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
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Overview
Description
2-(4-Fluorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic compound that features a fluorophenyl group, a methoxybenzoyl-substituted piperazine ring, and an oxazole ring with a carbonitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step might involve nucleophilic aromatic substitution or other coupling reactions.
Attachment of the piperazine ring: This could be done through amide bond formation or other suitable linkages.
Methoxybenzoyl substitution: This step might involve acylation reactions using methoxybenzoic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring or the methoxy group.
Reduction: Reduction reactions could target the carbonitrile group or other functional groups.
Substitution: The fluorophenyl group might participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-5-(4-(2-hydroxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- 2-(4-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
Uniqueness
The uniqueness of 2-(4-Fluorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile lies in its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-19-5-3-2-4-17(19)21(28)26-10-12-27(13-11-26)22-18(14-24)25-20(30-22)15-6-8-16(23)9-7-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQWWSMBAKVNLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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